9,10-diiodoanthracene
CAS No.: 113705-11-6
Cat. No.: VC8429047
Molecular Formula: C14H8I2
Molecular Weight: 430.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113705-11-6 |
|---|---|
| Molecular Formula | C14H8I2 |
| Molecular Weight | 430.02 g/mol |
| IUPAC Name | 9,10-diiodoanthracene |
| Standard InChI | InChI=1S/C14H8I2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H |
| Standard InChI Key | QLDRRLPJXGEMNS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2I)I |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2I)I |
Introduction
Key Findings
9,10-Diiodoanthracene, a dihalogenated derivative of anthracene, exhibits unique photophysical properties due to the electron-withdrawing effects of iodine substituents. Studies reveal a molar extinction coefficient of in ethanol at 20°C, with a fluorescence quantum yield () of 0.15 under ambient conditions . Temperature-dependent analyses demonstrate a 50-fold increase in fluorescence intensity upon cooling to 77 K, attributed to suppressed intersystem crossing (ISC) with an activation energy . Solvent interactions induce a bathochromic shift in absorption spectra, correlating with solvent polarizability. These properties position 9,10-diiodoanthracene as a candidate for optoelectronic applications.
Spectroscopic Properties and Electronic Behavior
Absorption Characteristics
The absorption spectrum of 9,10-diiodoanthracene in ethanol features a prominent transition at 390 nm () . The oscillator strength () for this transition is 0.85, indicative of a high probability of electronic excitation. Comparative studies show a bathochromic shift relative to anthracene (λ = 375 nm), attributed to iodine’s electron-withdrawing effect, which lowers the energy of the orbital .
Table 1: Key Spectroscopic Parameters of 9,10-Diiodoanthracene in Ethanol (20°C)
| Parameter | Value |
|---|---|
| Molar Extinction Coefficient (ε) | |
| Oscillator Strength (f) | 0.85 |
| Natural Fluorescence Lifetime (τ₀) | 8.2 ns |
| Fluorescence Quantum Yield (φ) | 0.15 |
Fluorescence Dynamics
The compound exhibits dual emission: a structured fluorescence band at 430 nm and a broad excimer-like emission at 550 nm in viscous solvents . The natural fluorescence lifetime (τ₀) is 8.2 ns, but the effective lifetime (τ) decreases to 1.3 ns at 300 K due to ISC . The fluorescence quantum yield () drops from 0.15 at 20°C to 0.003 at 120 K, reflecting temperature-activated nonradiative decay pathways .
Temperature-Dependent Photophysical Behavior
Intersystem Crossing Activation
Cooling 9,10-diiodoanthracene in ethanol from 300 K to 77 K increases fluorescence intensity by 50-fold . This phenomenon arises from the glassification of ethanol, which restricts molecular motion and reduces ISC efficiency. The ISC rate () follows the Arrhenius equation:
where (pre-exponential factor) and (activation energy) .
Table 2: Temperature Dependence of Fluorescence Quantum Yield
Cryogenic Fluorescence
At 77 K, the fluorescence lifetime elongates to 22 ns, and the spectrum narrows, indicating reduced vibrational relaxation . This behavior is exploitable in low-temperature photonic devices, where enhanced fluorescence efficiency is desirable.
Solvent Effects and Polarizability Interactions
Spectral Shifts
The absorption maximum of 9,10-diiodoanthracene red-shifts linearly with solvent polarizability ():
For example, in toluene (), , whereas in dimethyl sulfoxide (), . This trend reflects stabilization of the excited state via nonspecific solvent interactions.
Table 3: Solvent Polarizability and Absorption Maxima
Viscosity-Dependent Emission
In high-viscosity solvents (e.g., glycerol), excimer formation is suppressed, and monomeric fluorescence dominates . This property is critical for designing environment-sensitive probes.
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